![molecular formula C20H13NO5S B1681127 Stat3-IN-B9 CAS No. 825611-06-1](/img/structure/B1681127.png)
Stat3-IN-B9
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Overview
Description
Stat3-IN-B9 is a complex organic compound with a unique structure that combines anthracene, sulfonamide, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-B9 typically involves multi-step organic reactions. One common method involves the sulfonation of anthracene followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the sulfonamide linkage. Reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Stat3-IN-B9 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
Stat3-IN-B9 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of Stat3-IN-B9 involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.
N-(4-hydroxyphenyl)-3,5-dinitrobenzamide: Used in electrochemical sensors .
Uniqueness
Stat3-IN-B9 is unique due to its combination of anthracene and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
825611-06-1 |
---|---|
Molecular Formula |
C20H13NO5S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C20H13NO5S/c22-13-7-5-12(6-8-13)21-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,21-22H |
InChI Key |
CQXWZOXSWDZDPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STAT3-IN-B9; STAT3 IN B9; STAT3INB9; B9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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